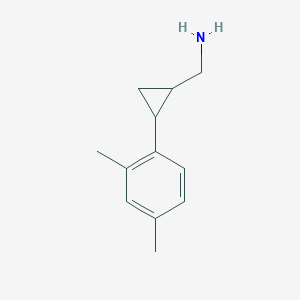

(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine

Description

Properties

Molecular Formula |

C12H17N |

|---|---|

Molecular Weight |

175.27 g/mol |

IUPAC Name |

[2-(2,4-dimethylphenyl)cyclopropyl]methanamine |

InChI |

InChI=1S/C12H17N/c1-8-3-4-11(9(2)5-8)12-6-10(12)7-13/h3-5,10,12H,6-7,13H2,1-2H3 |

InChI Key |

YVRACSOGSVDYFG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C2CC2CN)C |

Origin of Product |

United States |

Foundational & Exploratory

Chemical properties of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine

The following technical guide details the chemical properties, synthesis, and pharmacological context of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine .

Chemical Class: Phenylcyclopropylmethylamine (PCPMA) Derivative Primary Application: Medicinal Chemistry (GPCR Ligand / Epigenetic Modulator)[1]

Executive Summary

(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is a specialized small-molecule scaffold belonging to the phenylcyclopropylmethylamine (PCPMA) class.[1] Structurally, it consists of a cyclopropane ring acting as a rigid linker between a primary methanamine group and a 2,4-dimethyl-substituted phenyl ring.[1]

This molecule is a critical "homolog" of the antidepressant tranylcypromine, distinguished by the insertion of a methylene bridge (

-

Block Metabolic Degradation: The methyl groups at the ortho and para positions sterically hinder CYP450-mediated oxidation.[1]

-

Modulate Receptor Affinity: The scaffold is a privileged structure for Dopamine D2/D3 receptors (partial agonism) and 5-HT2C receptors , as well as an inhibitor of LSD1 (KDM1A) demethylase.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]

Nomenclature & Identifiers

| Property | Detail |

| IUPAC Name | [2-(2,4-Dimethylphenyl)cyclopropyl]methanamine |

| Common Scaffolds | PCPMA, Homo-tranylcypromine derivative |

| Molecular Formula | |

| Molecular Weight | 175.27 g/mol |

| SMILES | CC1=CC(C)=CC=C1C2CC2CN |

| Stereochemistry | Exists as cis and trans diastereomers; trans-(1R,2S) is typically the bioactive pharmacophore for monoaminergic targets.[1][2] |

Physicochemical Properties (Predicted)

The following data is synthesized from structure-activity relationship (SAR) libraries of PCPMA derivatives.

| Parameter | Value (Approx.) | Significance |

| LogP (Lipophilicity) | 2.6 – 2.9 | Moderate lipophilicity; optimized for Blood-Brain Barrier (BBB) penetration.[1] |

| pKa (Basic Amine) | 9.5 – 10.2 | Exists predominantly as a cationic species at physiological pH (7.4). |

| PSA (Polar Surface Area) | ~26 Ų | Excellent membrane permeability (Rule of 5 compliant). |

| Solubility | Low (Free Base) | High solubility in aqueous media as Hydrochloride (HCl) or Fumarate salt. |

Structural Analysis & Reactivity[1][4][8]

Conformational Dynamics

The cyclopropane ring functions as a rigid spacer, locking the phenyl and amine groups into a specific geometric relationship.

-

Ring Strain: The cyclopropane ring possesses ~27.5 kcal/mol of ring strain. While stable under physiological conditions, it is susceptible to acid-catalyzed ring opening at high temperatures.[1]

-

2,4-Dimethyl Sterics: The ortho-methyl group (position 2) introduces significant steric clash with the cyclopropane hydrogens, restricting the rotation of the phenyl-cyclopropyl bond.[1] This "conformational locking" often enhances binding affinity by reducing the entropic penalty upon receptor binding.

Metabolic Stability (SAR Rationale)

The 2,4-dimethyl substitution is a strategic medicinal chemistry modification:

-

Para-Methyl (Pos 4): Blocks para-hydroxylation, a primary metabolic clearance pathway for phenyl rings.

-

Ortho-Methyl (Pos 2): Prevents oxidation at the typically reactive ortho position and increases lipophilicity.[1]

Synthetic Methodology

The synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine requires stereoselective construction of the cyclopropane ring.[1] The Corey-Chaykovsky or Simmons-Smith reactions are the industry standards.[1]

Protocol: Stereoselective Synthesis via Cinnamate Intermediate

Step 1: Horner-Wadsworth-Emmons Olefination [1]

-

Reagents: 2,4-Dimethylbenzaldehyde, Triethyl phosphonoacetate, NaH, THF.

-

Mechanism: Formation of the

-unsaturated ester (Ethyl 3-(2,4-dimethylphenyl)acrylate).[1] -

Yield: Typically >85% (

-isomer dominant).[1]

Step 2: Cyclopropanation (Corey-Chaykovsky)

-

Reagents: Trimethylsulfoxonium iodide, NaH, DMSO.

-

Process: The sulfur ylide attacks the acrylate double bond. The resulting enolate displaces DMSO to close the cyclopropane ring.

-

Outcome: Formation of trans-ethyl 2-(2,4-dimethylphenyl)cyclopropanecarboxylate.[1]

Step 3: Reduction & Functionalization

-

Reduction:

in -

Activation: Mesyl chloride (

) converts the alcohol to a leaving group. -

Substitution: Sodium azide (

) in DMF yields the azide. -

Final Reduction: Staudinger reaction (

) or Hydrogenation (

Synthetic Workflow Diagram

Caption: Step-wise synthetic route from aldehyde precursor to final amine product.

Pharmacological Interface[1]

Target Profile

Research into the PCPMA scaffold suggests this molecule acts as a "bioisostere" for several CNS-active agents.

| Target Class | Mechanism | Potential Indication |

| Dopamine D2/D3 | Partial Agonist | Antipsychotic (Schizophrenia), Substance Abuse |

| 5-HT2C Receptor | Agonist | Obesity, OCD, Epilepsy |

| LSD1 (KDM1A) | Irreversible Inhibitor | Oncology (AML, Small Cell Lung Cancer) |

Mechanism of Action: LSD1 Inhibition

Like its homolog tranylcypromine, this molecule can act as a mechanism-based inactivator of Flavin-dependent amine oxidases (LSD1/MAO).[1]

-

Oxidation: The enzyme (LSD1) accepts a hydride from the

-carbon of the amine. -

Ring Opening: The resulting radical cation triggers the opening of the strained cyclopropane ring.

-

Covalent Adduct: The reactive intermediate forms a covalent bond with the FAD cofactor (N5 position), permanently disabling the enzyme.

SAR Logic Diagram

Caption: Structure-Activity Relationship (SAR) illustrating the functional role of substituents.[1]

Safety & Handling

-

Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral).

-

Storage: Hygroscopic as HCl salt. Store at -20°C under inert atmosphere (Argon/Nitrogen).

-

Stability: Stable in solid state for >2 years. Solutions in DMSO/Ethanol should be used within 24 hours to prevent oxidation.

References

-

Cheng, J., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry.

-

Mimasu, S., et al. (2010). Structure-Activity Relationships of Phenylcyclopropylamines as LSD1 Inhibitors. Biochemistry.

-

PubChem Compound Summary. Dimethyl-(2-phenyl-cyclopropyl)-amine (Analog Reference). National Center for Biotechnology Information.

-

BenchChem Protocols. Synthesis of Phenylcyclopropylmethylamine Derivatives.

Sources

Molecular weight and formula of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine, a substituted cyclopropylmethanamine derivative with potential applications in medicinal chemistry and drug development. We will delve into its fundamental chemical properties, synthesis, and analytical characterization, offering insights for researchers exploring this and related molecular scaffolds.

Core Molecular Attributes

(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine belongs to a class of compounds that has garnered interest in pharmaceutical research due to the unique conformational constraints imposed by the cyclopropane ring, which can influence binding to biological targets.

Chemical Formula and Molecular Weight

The fundamental identity of a molecule is defined by its chemical formula and molecular weight. Based on its structure, (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine has the following properties:

| Property | Value |

| Molecular Formula | C₁₂H₁₇N[1][2][3] |

| Molecular Weight | 175.27 g/mol [1][3][4][5] |

Note: The molecular weight of the hydrochloride salt, (S)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride, is 211.73 g/mol , with a molecular formula of C₁₂H₁₈ClN.[6][7]

Structural Representation

A clear understanding of the three-dimensional arrangement of atoms is crucial for predicting molecular interactions.

Caption: 2D structure of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine.

Synthesis and Manufacturing

A Potential Synthetic Pathway

A plausible synthetic route could begin with 2,4-dimethylstyrene. The key steps would likely be:

-

Cyclopropanation: Reaction of 2,4-dimethylstyrene with a carbene or carbenoid source to form the cyclopropane ring.

-

Introduction of the Nitrile Group: Conversion of a suitable functional group on the cyclopropane ring (e.g., a halide or alcohol) to a nitrile.

-

Reduction to the Amine: Reduction of the nitrile group to the primary amine.

Caption: A potential synthetic workflow for the target molecule.

Experimental Considerations

-

Stereochemistry: The cyclopropanation step can result in a mixture of cis and trans isomers. The desired stereoisomer often needs to be separated or the reaction conditions optimized for stereoselectivity.

-

Catalyst Selection: The choice of catalyst for the reduction of the nitrile is critical to avoid opening of the cyclopropane ring, which can be susceptible to certain reducing agents.

Analytical Characterization

To confirm the identity and purity of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine, a suite of analytical techniques would be employed.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure. The characteristic signals for the cyclopropyl protons would be expected in the upfield region of the ¹H NMR spectrum.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass and molecular formula.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretches of the primary amine and the C-H stretches of the aromatic and cyclopropyl groups.

Chromatographic Methods

High-performance liquid chromatography (HPLC) coupled with a suitable detector (e.g., UV or MS) is a standard method for assessing the purity of the compound and for quantitative analysis.[8][9] The choice of column and mobile phase would be optimized to achieve good separation from any impurities or starting materials.

Potential Applications in Drug Discovery

The 2-phenylcyclopropylmethylamine scaffold is a known pharmacophore. Derivatives of this structure have been investigated for their activity at various biological targets.

Dopamine Receptor Modulation

Research has shown that 2-phenylcyclopropylmethylamine derivatives can act as partial agonists at the dopamine D2 receptor.[10] This activity is a key feature of some third-generation antipsychotic medications. The specific substitution pattern on the phenyl ring, as in the case of the 2,4-dimethylphenyl group, can fine-tune the compound's affinity and efficacy at the receptor.

Serotonin Receptor Activity

Related compounds, such as trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine, have demonstrated high affinity for the 5-HT2 receptor family.[11] This suggests that (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine could also be explored for its potential interactions with serotonin receptors, which are implicated in a wide range of physiological and pathological processes.

Conclusion

(2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is a molecule with a defined chemical identity and potential for further investigation in the field of medicinal chemistry. Its structural features suggest that it could be a valuable building block or lead compound in the development of novel therapeutics targeting the central nervous system. Further research into its synthesis, pharmacological profiling, and structure-activity relationships is warranted to fully elucidate its potential.

References

-

National Center for Biotechnology Information. "2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation." PubChem. [Link]

-

ChemBK. CYCLOPROPYL(2,3-DIMETHYLPHENYL)METHANAMINE. [Link]

-

National Center for Biotechnology Information. "trans-[2-(2,3-Dimethylphenyl)cyclopropyl]methylamine Hydrochloride." PubChem. [Link]

-

LookChem. (S)-cyclopropyl-(2,4-dimethylphenyl)methanamine,hydrochloride CAS NO.1213682-09-7. [Link]

-

Macedonian Journal of Chemistry and Chemical Engineering. QUANTITATIVE DETERMINATION OF 2,4-D IN PESTICIDES MONOSAN HERBI AND DMA-6. [Link]

-

United States Environmental Protection Agency. Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil. [Link]

-

ResearchGate. trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. chembk.com [chembk.com]

- 3. trans-[2-(2,3-Dimethylphenyl)cyclopropyl]methylamine Hydrochloride | C12H17N | CID 44572178 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. chemscene.com [chemscene.com]

- 6. 1213682-09-7|(S)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 7. (S)-cyclopropyl-(2,4-dimethylphenyl)methanamine,hydrochloride, CasNo.1213682-09-7 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]

- 8. fznh.ukim.edu.mk [fznh.ukim.edu.mk]

- 9. epa.gov [epa.gov]

- 10. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Solubility Profile and Process Development Strategy: (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine

Topic: Solubility Profile and Process Development Strategy for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine Content Type: Technical Whitepaper / Application Guide Audience: Pharmaceutical Scientists, Process Chemists, and Pre-formulation Researchers.[1][2]

Executive Summary

This technical guide provides a comprehensive solubility profile and characterization strategy for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine , a structural analog of the monoamine oxidase inhibitor (MAOI) scaffold class.[1][2] As a substituted phenylcyclopropylmethanamine, this compound presents distinct physicochemical challenges compared to its parent unsubstituted analogs.

This document synthesizes predictive physicochemical modeling with standard experimental workflows to guide researchers in solvent selection for synthesis, purification (crystallization), and formulation.[3] The focus is on the dichotomy between the lipophilic free base and the hydrophilic hydrochloride salt , a critical factor in process design.

Physicochemical Basis & Structural Analysis[1][2][3][4]

To accurately predict and manipulate solubility, one must understand the molecular architecture.[3] The addition of two methyl groups at the 2,4-positions of the phenyl ring significantly alters the lipophilicity compared to the parent (2-phenylcyclopropyl)methanamine.[1]

Structural Properties[2][3][4]

-

Chemical Name: (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine[1][2]

-

Core Scaffold: Phenylcyclopropylmethanamine (related to Tranylcypromine analogs).[1][2][3]

-

Key Functional Groups:

Predicted Physicochemical Parameters

The following values are derived from Structure-Property Relationship (SPR) analysis of the parent scaffold and substituent contributions.

| Parameter | Free Base (Predicted) | Hydrochloride Salt (Predicted) | Impact on Solubility |

| LogP (Octanol/Water) | ~2.7 – 3.0 | N/A (Ionized) | High lipophilicity of free base drives organic solubility.[1][2][3] |

| pKa (Basic) | 9.3 – 9.6 | N/A | Protonation at pH < 7.0 drastically increases water solubility.[1][2][3] |

| H-Bond Donors | 2 (NH₂) | 3 (NH₃⁺) | Salt form has higher lattice energy and polarity.[1][2][3] |

| Physical State | Viscous Oil / Low MP Solid | Crystalline Solid (White) | Salts are preferred for isolation and stability.[1][2][3] |

Expert Insight: The 2,4-dimethyl substitution adds roughly +1.0 log unit to the LogP compared to the unsubstituted parent.[1] This implies the free base will be significantly more soluble in non-polar solvents (Heptane, Toluene) and less soluble in water than the parent compound.

Solubility Profile

The solubility of this compound is strictly pH-dependent.[1][2][3] The following data classifies solvent compatibility for both the Free Base and HCl Salt forms, essential for designing extraction and crystallization protocols.

Solubility Map (Semi-Quantitative)

| Solvent Class | Specific Solvent | Free Base Solubility | HCl Salt Solubility | Process Application |

| Chlorinated | Dichloromethane (DCM) | High (>100 mg/mL) | Moderate | Extraction solvent of choice.[1][2][3] |

| Aromatic | Toluene | High (>100 mg/mL) | Very Low (<1 mg/mL) | Anti-solvent for salt crystallization.[1][2][3] |

| Alcohols | Methanol / Ethanol | High | High | Reaction solvent; salt formation.[1][2][3] |

| Alcohols | Isopropyl Alcohol (IPA) | High | Moderate/Low | Ideal for cooling crystallization of the salt.[1][2][3] |

| Esters | Ethyl Acetate | High | Low (<5 mg/mL) | Slurrying solvent for salt purification.[1][2][3] |

| Alkanes | Heptane / Hexane | Moderate | Insoluble | Strong anti-solvent; oiling-out risk.[1][2][3] |

| Aqueous | Water (pH 7) | Low (<1 mg/mL) | High (>50 mg/mL) | Aqueous phase in biphasic extraction.[1][2][3] |

| Polar Aprotic | DMSO / DMF | High | High | Stock solutions for bio-assays.[1][2][3] |

Hansen Solubility Parameter (HSP) Logic

For process optimization, we utilize Hansen parameters.[2][3] The free base has a high dispersive component (

-

Good Solvents (Free Base): Match the

and moderate -

Anti-Solvents (Salt): High

but very low

Experimental Protocols (Self-Validating)

Do not rely solely on predictions. The following workflows allow you to determine exact solubility limits with minimal material consumption.

Visual Solubility Screening (Gravimetric)

Objective: Rapidly classify solvents as Soluble, Sparingly Soluble, or Insoluble.[1][3]

-

Preparation: Weigh 10 mg of the compound (Free Base or Salt) into a 4 mL clear glass vial.

-

Aliquot Addition: Add solvent in 50

L increments. -

Agitation: Vortex for 30 seconds after each addition.

-

Observation: Check for clarity against a dark background.

-

Validation: If dissolved, cool to 0°C for 1 hour to check for precipitation (temperature dependence).

Quantitative Saturation Method (HPLC)

Objective: Precise solubility data for regulatory filing.

-

Saturation: Add excess solid to 2 mL of solvent. Stir at 25°C for 24 hours.

-

Filtration: Filter supernatant through a 0.45

m PTFE syringe filter. -

Dilution: Dilute filtrate 100x with Mobile Phase (e.g., Acetonitrile/Water).

-

Analysis: Inject into HPLC (UV detection @ 210/254 nm). Calculate concentration against a standard curve.

Process Development Strategy

The divergent solubility of the neutral and ionized forms enables a robust purification logic known as "Acid-Base Swing."[1][2][3]

Purification Workflow

The following diagram illustrates the standard purification logic for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine, leveraging its solubility profile to remove non-basic impurities.

Figure 1: Acid-Base purification workflow leveraging the pH-dependent solubility profile.[1][2][3]

Crystallization Solvent Selection

For the HCl salt, a "Solvent/Anti-Solvent" or "Cooling" crystallization is recommended.[1][3]

-

Preferred System: Isopropyl Alcohol (IPA) + Ethyl Acetate.[1][2][3]

-

Alternative: Ethanol + Diethyl Ether (Laboratory scale only, due to flammability).[1][2][3]

References & Authority

-

Parent Scaffold Properties:

-

Solubility Parameter Theory:

-

General Protocols for Amine Salt Formation:

-

Synthesis of Phenylcyclopropylamines:

Disclaimer: This guide is based on theoretical principles and structural analogy to known pharmacophores.[1][2][3] Experimental verification is required for specific regulatory submissions.

Sources

- 1. (S)-cyclopropyl-(2,4-dimethylphenyl)methanamine,hydrochloride, CasNo.1213682-09-7 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]

- 2. chemscene.com [chemscene.com]

- 3. (2-(4-Fluorophenyl)cyclopropyl)methanamine hydrochloride | 1354954-53-2 [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine - Google Patents [patents.google.com]

The Pharmacological Potential of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Enduring Promise of the Cyclopropylamine Scaffold

The cyclopropylamine moiety is a privileged scaffold in medicinal chemistry, renowned for its unique conformational constraints and electronic properties that impart potent and often selective biological activities.[1] Its incorporation into small molecules has led to the development of important therapeutic agents, particularly in the realm of neuroscience. This guide focuses on a specific subclass: (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine and its derivatives. While direct pharmacological data for this specific analogue, (S)-cyclopropyl-(2,4-dimethylphenyl)methanamine hydrochloride (CAS 1213682-09-7), is not extensively available in peer-reviewed literature, its structural similarity to a well-studied class of 2-arylcyclopropylamines allows for a comprehensive exploration of its pharmacological potential.[2][3] This document will synthesize our understanding of this chemical class, with a primary focus on their established role as inhibitors of monoamine oxidases (MAOs) and a secondary exploration of other potential targets, providing a technical framework for researchers and drug development professionals.

Monoamine Oxidase Inhibition: The Primary Pharmacological Axis

Monoamine oxidases (MAO-A and MAO-B) are flavin-containing enzymes responsible for the oxidative deamination of neurotransmitters such as serotonin, norepinephrine, and dopamine.[4] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, a mechanism that has been successfully exploited for the treatment of depression and neurodegenerative disorders like Parkinson's disease.[4][5] The 2-arylcyclopropylamine scaffold, most famously represented by tranylcypromine, is a classic example of an irreversible MAO inhibitor.[6]

Mechanism of Irreversible MAO Inhibition

The inhibitory action of 2-arylcyclopropylamines against MAO is a well-characterized example of mechanism-based inactivation, often referred to as "suicide inhibition". The cyclopropylamine moiety, once oxidized by the FAD cofactor of MAO, forms a reactive intermediate that covalently binds to the flavin, thereby irreversibly inactivating the enzyme.[6][7] This process is initiated by a single-electron transfer from the amine to the FAD cofactor.

Structure-Activity Relationships (SAR) and the Significance of the 2,4-Dimethylphenyl Substitution

The 2,4-dimethyl substitution introduces steric bulk at the ortho and para positions of the phenyl ring. This substitution pattern may influence the orientation of the molecule within the enzyme's active site, potentially enhancing selectivity for one isoform over the other. For instance, the active site of MAO-B is known to be more accommodating to larger substituents than that of MAO-A. Therefore, it is plausible that (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine derivatives could exhibit a preference for MAO-B inhibition.

Experimental Protocols

Synthesis of (2-Arylcyclopropyl)methanamine Derivatives

While a specific protocol for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is not detailed in the literature, a general and facile synthetic route for trans-2-arylcyclopropylamines has been developed.[8] This method provides a foundation for the synthesis of the target compound and its derivatives.

Representative Synthetic Scheme:

Step-by-Step Methodology (Illustrative Example):

-

Knoevenagel Condensation: React the corresponding aryl aldehyde (e.g., 2,4-dimethylbenzaldehyde) with malonic acid in the presence of a base such as pyridine to yield the substituted cinnamic acid.

-

Cyclopropanation: Treat the cinnamic acid derivative with a diazo compound (e.g., diazomethane) or employ a Simmons-Smith reaction to form the cyclopropyl ester.

-

Hydrolysis: Saponify the cyclopropyl ester using a base like sodium hydroxide to obtain the cyclopropyl carboxylic acid.

-

Curtius Rearrangement: Convert the carboxylic acid to the corresponding acyl azide, which upon heating, rearranges to the isocyanate. Subsequent hydrolysis of the isocyanate yields the desired cyclopropylamine.

In Vitro Monoamine Oxidase Inhibition Assay

To determine the inhibitory potency and selectivity of novel (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine derivatives, a standard in vitro MAO inhibition assay can be performed using recombinant human MAO-A and MAO-B.

Protocol:

-

Enzyme Preparation: Obtain commercially available recombinant human MAO-A and MAO-B. Dilute the enzymes to a working concentration in a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Inhibitor Preparation: Prepare stock solutions of the test compounds in DMSO. Serially dilute the stock solutions to obtain a range of concentrations.

-

Assay Procedure:

-

In a 96-well plate, add the enzyme solution.

-

Add the test inhibitor at various concentrations and pre-incubate for a defined period (e.g., 15 minutes) at 37°C to allow for time-dependent inhibition.

-

Initiate the reaction by adding a substrate solution containing a non-selective MAO substrate (e.g., kynuramine or p-tyramine) and a probe that detects the product (e.g., Amplex Red for H₂O₂ detection).

-

Monitor the fluorescence or absorbance over time using a plate reader.

-

-

Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve. Selectivity is determined by the ratio of IC₅₀ values for MAO-A and MAO-B.

Exploring Secondary Pharmacological Targets

The structural features of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine derivatives suggest potential interactions with other enzyme and receptor systems beyond MAO.

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1) is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone H3 on lysine 4 (H3K4).[9] Structurally and mechanistically, LSD1 shares similarities with MAO. Notably, tranylcypromine and other 2-phenylcyclopropylamine derivatives have been shown to be potent inhibitors of LSD1.[6][10] The inhibition of LSD1 is a promising strategy in oncology, as this enzyme is often overexpressed in various cancers.

The 2,4-dimethylphenyl substitution could influence the affinity and selectivity of these derivatives for LSD1 versus MAOs. The larger active site of LSD1 compared to MAOs might accommodate the bulkier substituted phenyl ring, potentially leading to potent LSD1 inhibition.

LSD1 Inhibition Assay Workflow:

Dopamine Receptor Modulation

Derivatives of 2-phenylcyclopropylmethylamine have also been investigated as ligands for dopamine receptors.[1] Specifically, certain analogs have shown partial agonist activity at the D₂ receptor, a key target for antipsychotic medications. The conformational rigidity imparted by the cyclopropane ring can be advantageous for achieving specific receptor interactions. The substitution pattern on the phenyl ring is a critical determinant of affinity and intrinsic activity at dopamine receptors. The 2,4-dimethylphenyl moiety could potentially influence the binding mode and functional activity of these derivatives at D₂ and other dopamine receptor subtypes.

Quantitative Data Summary (Illustrative for Analogous Compounds)

As specific data for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is not publicly available, the following table presents illustrative data for related 2-arylcyclopropylamine derivatives to provide a context for expected potency.

| Compound (Analog) | Target | IC₅₀ / Kᵢ (nM) | Reference |

| Tranylcypromine | MAO-A | ~200 | [6] |

| MAO-B | ~200 | [6] | |

| LSD1 | ~2000 | [6] | |

| cis-N-Benzyl-2-methoxycyclopropylamine | MAO-A | 170 | [4] |

| MAO-B | 5 | [4] | |

| 2-PFPA (trans-2-(pentafluorophenyl)cyclopropylamine) | LSD1 | kᵢₙₐcₜ/Kᵢ = 321 M⁻¹s⁻¹ | [6] |

Summary and Future Outlook

Derivatives of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine represent a promising class of compounds with significant pharmacological potential. Based on the extensive research on the broader class of 2-arylcyclopropylamines, the primary and most likely therapeutic application lies in the inhibition of monoamine oxidases, with a potential for MAO-B selectivity. This positions them as attractive candidates for the development of novel treatments for neurodegenerative disorders such as Parkinson's disease.

Furthermore, the potential for these derivatives to inhibit LSD1 opens up exciting avenues in oncology. The dual-target profile of MAO and LSD1 inhibition could offer synergistic therapeutic benefits in certain cancers. The exploration of their activity at dopamine receptors also warrants further investigation for potential applications in psychiatric disorders.

To fully realize the therapeutic potential of this specific chemical series, future research should focus on:

-

Elucidation of a scalable and efficient synthesis for (S)-cyclopropyl-(2,4-dimethylphenyl)methanamine and its derivatives.

-

Comprehensive in vitro pharmacological profiling to determine their potency and selectivity against MAO-A, MAO-B, LSD1, and a panel of relevant CNS receptors.

-

Structure-activity relationship studies to optimize potency, selectivity, and pharmacokinetic properties.

-

In vivo studies in relevant animal models of neurodegenerative diseases and cancer to establish efficacy and safety.

This technical guide provides a solid foundation for initiating such a research program. The unique structural attributes of the (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine scaffold, combined with the proven therapeutic relevance of its primary targets, make it a compelling area for continued drug discovery and development efforts.

References

-

Gooden, D. M., Schmidt, D. M. Z., Pollock, J. A., Kabadi, A. M., & McCafferty, D. G. (2008). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 18(10), 3047–3051. [Link]

-

Ueda, T., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry, 49(26), 5487–5495. [Link]

-

Gooden, D. M., Schmidt, D. M. Z., Pollock, J. A., Kabadi, A. M., & McCafferty, D. G. (2008). Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B. Bioorganic & Medicinal Chemistry Letters, 18(10), 3047–3051. [Link]

-

Itami, K., et al. (2015). C–H activation enables a rapid structure–activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 13(24), 6736–6743. [Link]

-

Suzuki, T., et al. (2015). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Thesis. [Link]

-

Wang, L., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239–17258. [Link]

-

Rousseaux, S., et al. (2018). Synthetic Methods towards 1-Substituted Cyclopropylamines. Thesis. [Link]

-

Edmondson, D. E., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1935–1946. [Link]

-

LookChem. (n.d.). (S)-cyclopropyl-(2,4-dimethylphenyl)methanamine,hydrochloride CAS NO.1213682-09-7. Retrieved from [Link]

-

Murphy, D. L., Donnelly, C. H., Richelson, E., & Fuller, R. W. (1978). N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms. Biochemical Pharmacology, 27(13), 1767–1769. [Link]

-

Pugsley, T. A., et al. (1985). Dopaminergic 2-aminotetralins: Affinities for Dopamine D2-receptors, Molecular Structures, and Conformational Preferences. Journal of Medicinal Chemistry, 28(9), 1265–1273. [Link]

-

Silverman, R. B., & Zieske, P. A. (1986). 1-Benzylcyclopropylamine and 1-(phenylcyclopropyl)methylamine: an inactivator and a substrate of monoamine oxidase. Journal of Medicinal Chemistry, 29(9), 1852–1855. [Link]

-

Boyle, J. P., & Kemp, J. A. (2021). Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers in Pharmacology, 12, 667035. [Link]

-

Mathew, B., et al. (2017). Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt's Lymphoma (BL). Molecules, 22(12), 2197. [Link]

-

Giles, F. J., et al. (2006). A phase I clinical and pharmacokinetic study of CS-682 administered orally in advanced malignant solid tumors. Investigational New Drugs, 24(5), 415–422. [Link]

-

The Good Scents Company. (n.d.). red wine extract. Retrieved from [Link]

-

de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1302–1306. [Link]

-

Maeda, K., et al. (2014). Dopamine D2L receptor partial agonist activity. European Journal of Pharmacology, 745, 196–205. [Link]

-

Giles, F. J., et al. (2006). A phase I clinical and pharmacokinetic study of CS-682 administered orally in advanced malignant solid tumors. Investigational New Drugs, 24(5), 415–422. [Link]

-

de Meijere, A., et al. (2011). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 7, 1302–1306. [Link]

-

Fariña, F., & Saá, J. M. (2018). Antipsychotic Drug Responsiveness and Dopamine Receptor Signaling; Old Players and New Prospects. Frontiers in Pharmacology, 9, 73. [Link]

-

Rodriguez, O. E., et al. (2019). Chemical and Biological Activity of Leaf Extracts of Chromolaena leivensis. Molecules, 24(18), 3266. [Link]

-

Tsona, E., & Gessner, A. (2024). New prospects in the inhibition of monoamine oxidase-B (MAO-B) utilizing propargylamine derivatives for the treatment of Alzheimer's disease: a review. ChemRxiv. [Link]

Sources

- 1. 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. (S)-cyclopropyl-(2,4-dimethylphenyl)methanamine,hydrochloride, CasNo.1213682-09-7 Henan Sinotech Import&Export Corporation China (Mainland) [hasinotech.lookchem.com]

- 3. 1213682-09-7|(S)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride|BLD Pharm [bldpharm.com]

- 4. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]

- 8. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Facile synthesis of substituted trans-2-arylcyclopropylamine inhibitors of the human histone demethylase LSD1 and monoamine oxidases A and B - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]

Introduction: The Significance of the 2,4-Dimethylphenyl Cyclopropylamine Core

An In-depth Technical Guide to the Structural Analysis of 2,4-Dimethylphenyl Substituted Cyclopropylamines

Abstract: The cyclopropylamine moiety is a privileged scaffold in modern medicinal chemistry, valued for its ability to impart unique conformational rigidity and metabolic stability to therapeutic agents.[1][2] When substituted with specific aromatic systems, such as the 2,4-dimethylphenyl group, the resulting molecule's steric and electronic properties can be finely tuned to optimize pharmacological activity and pharmacokinetic profiles. This guide provides a comprehensive framework for the structural elucidation of 2,4-dimethylphenyl substituted cyclopropylamines, targeting researchers, medicinal chemists, and drug development professionals. We will explore the synergistic application of advanced analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Vibrational Spectroscopy, and single-crystal X-ray crystallography. The narrative emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to ensure accurate and reproducible structural characterization.

The three-membered ring of cyclopropylamine is highly strained, with C-C-C bond angles compressed to 60°, a significant deviation from the ideal 109.5° for sp³ hybridized carbons.[3][4] This inherent strain confers unique electronic properties and a rigid conformational posture, making it an invaluable building block for designing novel therapeutic agents.[3] Its derivatives are found in a wide array of pharmaceuticals, from antibiotics like Ciprofloxacin to enzyme inhibitors targeting pathologies in oncology and neuroscience.[1][5]

The introduction of a 2,4-dimethylphenyl substituent provides a powerful tool for modulating a molecule's properties. The two methyl groups introduce specific steric constraints that influence the molecule's preferred three-dimensional conformation, which is critical for receptor binding. Furthermore, these alkyl groups, along with the amino group, modulate the electronic environment of the aromatic ring, affecting properties such as lipophilicity and metabolic stability.[6] An exhaustive structural analysis is therefore not merely an academic exercise but a critical step in understanding the structure-activity relationship (SAR) and ensuring the identity and purity of a drug candidate.

Conformational Landscape: Steric and Electronic Influences

The structural rigidity of the cyclopropane ring simplifies conformational analysis, as the primary degrees of freedom are the rotations around the C-N bond and the C-C bond connecting the cyclopropyl and phenyl rings.[4]

-

Steric Interactions: The methyl group at the 2-position of the phenyl ring creates significant steric hindrance with the cyclopropyl moiety. This disfavors conformations where the two groups are eclipsed, leading to a significant energy barrier for rotation around the C-C bond. The preferred conformation will orient the cyclopropyl group away from the 2-methyl group to minimize van der Waals repulsion.

-

Electronic Effects: The nitrogen atom's lone pair of electrons can interact with the π-system of the phenyl ring. The conformation that allows for optimal orbital overlap will be electronically favored, although this effect is often secondary to the powerful steric demands imposed by the ortho-methyl group.

Understanding these conformational preferences is crucial, as the molecule's bioactive conformation—the specific shape it adopts when binding to a biological target—is a key determinant of its efficacy.

Core Analytical Techniques for Structural Elucidation

A multi-technique approach is essential for the unambiguous structural characterization of 2,4-dimethylphenyl substituted cyclopropylamines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity and stereochemistry of organic molecules in solution.[7] For this class of compounds, a suite of 1D and 2D NMR experiments is required for full assignment.

The proton NMR spectrum provides the initial fingerprint of the molecule. Key expected signals include:

-

Cyclopropyl Protons: These appear in the highly shielded (upfield) region of the spectrum, typically between 0.5 and 2.5 ppm. The geminal and vicinal coupling patterns can be complex but are characteristic of the three-membered ring.

-

Aromatic Protons: The 2,4-disubstituted phenyl ring gives rise to three distinct aromatic signals, typically a singlet (H-3), a doublet (H-5), and a doublet (H-6), with chemical shifts between 6.8 and 7.5 ppm.

-

Methyl Protons: Two sharp singlets corresponding to the methyl groups at the 2- and 4-positions of the phenyl ring, usually found between 2.0 and 2.5 ppm.

-

Amine (N-H) Protons: A broad singlet whose chemical shift is highly dependent on solvent and concentration.

The carbon spectrum reveals the number of unique carbon environments:

-

Cyclopropyl Carbons: The CH and CH₂ carbons of the cyclopropyl ring are found in the upfield region, typically < 40 ppm.

-

Methyl Carbons: Signals for the two aryl methyl groups appear around 20 ppm.

-

Aromatic Carbons: Six distinct signals are expected for the phenyl ring carbons, with chemical shifts ranging from 120 to 150 ppm.

These experiments are critical for definitive assignment.

-

COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, allowing for the mapping of connections within the cyclopropyl and aromatic spin systems.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the 2,4-dimethylphenyl group to the cyclopropylamine core.

| Structural Fragment | Expected ¹H NMR Shift (ppm) | Expected ¹³C NMR Shift (ppm) |

| Cyclopropyl CH₂ | 0.5 - 1.5 | 10 - 20 |

| Cyclopropyl CH-N | 2.0 - 2.5 | 30 - 40 |

| Ar-CH₃ | 2.0 - 2.5 | 18 - 22 |

| Aromatic C-H | 6.8 - 7.5 | 125 - 135 |

| Aromatic C-Substituted | N/A | 130 - 150 |

| Amine N-H | 1.0 - 3.0 (variable) | N/A |

Table 1: Predicted NMR Chemical Shift Ranges for 2,4-Dimethylphenyl Substituted Cyclopropylamines.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its structure.[7] Electron Ionization (EI) is a common technique for this class of compounds.

-

Molecular Ion (M⁺): The spectrum will show a clear molecular ion peak corresponding to the exact mass of the compound.

-

Key Fragmentation Pathways:

-

α-Cleavage: The most characteristic fragmentation of amines involves the cleavage of the C-C bond adjacent to the nitrogen, leading to the loss of a radical and the formation of a stable iminium ion. For cyclopropylamines, this can lead to ring-opening.

-

Benzylic Cleavage: Fragmentation at the bond between the cyclopropyl ring and the phenyl ring can occur.

-

Loss of Methyl Group: Loss of a methyl radical (CH₃) from the aromatic ring is a common fragmentation pathway for dimethyl-substituted compounds.

-

The fragmentation pattern serves as a structural fingerprint that can be compared against libraries or used for de novo identification.

Vibrational Spectroscopy (IR & Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing information about the functional groups present.[8]

-

N-H Stretch: A characteristic absorption in the IR spectrum for the primary amine appears between 3300-3500 cm⁻¹.

-

C-H Stretches: Aromatic C-H stretches are observed just above 3000 cm⁻¹, while the aliphatic C-H stretches of the cyclopropyl and methyl groups appear just below 3000 cm⁻¹.

-

Cyclopropane Ring Modes: The cyclopropane ring has characteristic "breathing" and deformation modes, often found in the fingerprint region (1000-1250 cm⁻¹).[9]

-

Aromatic Ring Vibrations: C=C stretching vibrations within the phenyl ring appear in the 1450-1600 cm⁻¹ region.

Single-Crystal X-Ray Crystallography

For compounds that can be crystallized, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure in the solid state.[10] This technique is the gold standard for confirming stereochemistry and determining precise geometric parameters.

-

Key Structural Parameters:

-

Bond Lengths and Angles: Provides precise measurements that can reveal the effects of ring strain and substituent effects.

-

Dihedral Angle: The most critical parameter obtained is the dihedral angle between the plane of the phenyl ring and the plane of the cyclopropyl ring. This value provides a quantitative measure of the molecule's ground-state conformation, which is dictated by the steric clash with the 2-methyl group.[11][12]

-

Intermolecular Interactions: Analysis of the crystal packing reveals hydrogen bonding and other non-covalent interactions that stabilize the solid-state structure.

-

Integrated Analytical Workflow

A robust structural analysis follows a logical progression, with each technique providing complementary information.

Caption: Integrated workflow for structural analysis.

This workflow ensures that data from multiple orthogonal techniques are used to build a comprehensive and self-validating structural dossier for the target molecule.

Experimental Protocols

Protocol: NMR Sample Preparation and Analysis

-

Sample Preparation: Accurately weigh approximately 5-10 mg of the 2,4-dimethylphenyl substituted cyclopropylamine and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Acquire 2D spectra: gCOSY, zTOCSY, gHSQCAD, and gHMBCAD. Use standard instrument parameters, ensuring sufficient scans for a good signal-to-noise ratio.

-

-

Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction.

-

Analysis: Calibrate the ¹H spectrum to the TMS signal. Assign all proton and carbon signals by systematically interpreting the 1D and 2D spectra, starting with the most distinct signals (e.g., methyl groups) and using correlation data to build out the full structure.

Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Instrument Setup:

-

GC: Use a standard non-polar column (e.g., DB-5ms). Set a temperature program that starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 280°C) to ensure elution of the compound.

-

MS: Operate in Electron Ionization (EI) mode at 70 eV. Set the mass analyzer to scan a suitable range (e.g., m/z 40-500).

-

-

Injection: Inject 1 µL of the prepared sample into the GC.

-

Data Analysis: Identify the peak corresponding to the target compound in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion peak and major fragment ions. Compare the fragmentation pattern with predicted pathways.

Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically > 0.1 mm in all dimensions). This is often achieved by slow evaporation of a solvent, or by vapor diffusion of an anti-solvent into a concentrated solution of the compound.

-

Crystal Mounting: Carefully select a high-quality, defect-free crystal and mount it on a goniometer head.

-

Data Collection: Place the mounted crystal in the cold stream (typically 100 K) of the diffractometer. Collect a full sphere of diffraction data using Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement:

-

Process the raw diffraction data to obtain integrated intensities.

-

Solve the structure using direct methods or Patterson methods to locate the positions of the atoms.

-

Refine the structural model against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors.

-

-

Data Validation: Analyze the final refined structure for geometric reasonability and validate it using software tools like PLATON/checkCIF. Deposit the final structure in a crystallographic database (e.g., CCDC).

Conclusion

The structural analysis of 2,4-dimethylphenyl substituted cyclopropylamines is a critical component of modern drug discovery and development. A comprehensive characterization requires the intelligent application of a suite of analytical techniques. NMR spectroscopy provides the primary solution-state structure and connectivity, mass spectrometry confirms the molecular weight and provides fragmentation data for identity confirmation, and vibrational spectroscopy verifies the presence of key functional groups. For ultimate certainty, single-crystal X-ray crystallography delivers an unambiguous, high-resolution view of the molecule's three-dimensional architecture in the solid state. By following the integrated workflow and rigorous protocols outlined in this guide, researchers can confidently and accurately elucidate the structures of these valuable chemical entities, paving the way for a deeper understanding of their biological function.

References

- Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications.

- Benchchem. (n.d.). Spectroscopic Profile of Cyclopropylamine-d5: A Technical Guide.

- Ataman Kimya. (n.d.). CYCLOPROPYLAMINE.

- ResearchGate. (n.d.). Mass spectra (x axis = m/z; y axis = relative abundance, %) of...

- AIP Publishing. (n.d.). Vibrational Spectra and Structure of Cyclopropane and Cyclopropane-d6.

- Benchchem. (n.d.). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.

- Canadian Science Publishing. (n.d.). Infrared and Raman spectra and vibrational assignment of methylene cyclopropane-h6 and -d6.

- Chem-Impex. (n.d.). Cyclopropylamine.

- Doc Brown's Advanced Organic Chemistry. (n.d.). Infrared spectrum of cyclopropane C3H6. Retrieved from Doc Brown's Advanced Organic Chemistry.

- ResearchGate. (n.d.). Analysis of the High-Resolution Infrared Spectrum of Cyclopropane.

- NIST. (n.d.). Cyclopropylamine.

- ChemicalBook. (n.d.). Cyclopropylamine(765-30-0) 1H NMR spectrum.

- Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt.

- Benchchem. (n.d.). Conformational Analysis of Substituted Cyclopropanes: An In-depth Technical Guide.

- Gowda, B. T., et al. (2008). 2,4-Dimethylphenyl benzoate. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1280.

- Wikipedia. (n.d.). Cyclopropylamine.

- ResearchGate. (n.d.). Crystal structures of phenyl-substituted cyclopropanes. IV. the crystal structure (at 21‡C and −100‡C) and the phenyl ring conformation in 4-cyclopropylacetanilide.

- Migration Letters. (2023). Overview Of X-Ray Crystallography In Drug Discovery And Development: A Review.

- Nichols, D. E., et al. (1982). Quantitative structure-activity relationships in the 2,4,5-ring substituted phenylisopropylamines. Journal of Medicinal Chemistry, 25(5), 530-535.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. longdom.org [longdom.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Cyclopropylamine - Wikipedia [en.wikipedia.org]

- 6. Quantitative structure-activity relationships in the 2,4,5-ring substituted phenylisopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. migrationletters.com [migrationletters.com]

- 11. 2,4-Dimethylphenyl benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine: A Technical Guide

Introduction: The (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine scaffold is a key structural motif in modern medicinal chemistry, exhibiting significant potential in the development of novel therapeutics. Its unique three-dimensional structure, conferred by the strained cyclopropane ring, coupled with the substituted phenyl moiety, allows for precise interactions with biological targets. This guide provides an in-depth exploration of the primary synthetic strategies for accessing this valuable building block, with a focus on stereoselective methodologies. We will delve into the mechanistic underpinnings of these routes, offering practical insights for researchers and professionals in drug discovery and development. The cyclopropylamine moiety is a recognized pharmacophore, notably for its role in mechanism-based inhibition of enzymes such as Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO)[1].

Strategic Approaches to the Target Molecule

The synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine can be approached through several convergent strategies. The choice of route is often dictated by the desired stereochemistry, scalability, and the availability of starting materials. Two of the most logical and widely applicable strategies are:

-

Route A: Curtius Rearrangement of a Carboxylic Acid Intermediate. This classic yet robust method involves the synthesis of the corresponding 2-(2,4-dimethylphenyl)cyclopropanecarboxylic acid, which is then converted to the target amine via a Curtius rearrangement. This route offers excellent control over the installation of the aminomethyl group.

-

Route B: Reductive Amination of a Cyclopropyl Aldehyde. This approach hinges on the preparation of 2-(2,4-dimethylphenyl)cyclopropanecarbaldehyde, which is then subjected to reductive amination. This method is highly versatile and can be amenable to high-throughput synthesis.

A third, more advanced strategy involves the direct asymmetric cyclopropanation of a suitably protected vinylamine derivative, though this can be more challenging in terms of substrate availability and catalyst selection.

Route A: Synthesis via Curtius Rearrangement

This strategy is predicated on the initial formation of the cyclopropane ring, followed by the introduction of the amino functionality. The key intermediate is 2-(2,4-dimethylphenyl)cyclopropanecarboxylic acid.

Workflow for Route A

Caption: Workflow for the synthesis of the target molecule via the Curtius rearrangement.

Step-by-Step Experimental Protocol for Route A

Step 1: Synthesis of 2-(2,4-Dimethylphenyl)cyclopropanecarboxylic Acid

The asymmetric cyclopropanation of 2,4-dimethylstyrene is a critical step for establishing the stereochemistry of the final product. Transition metal-catalyzed reactions, particularly with rhodium or copper catalysts and chiral ligands, are the methods of choice for achieving high enantioselectivity.[2]

-

Materials: 2,4-Dimethylstyrene, ethyl diazoacetate, chiral catalyst (e.g., Rh₂(S-DOSP)₄), dichloromethane (DCM).

-

Procedure:

-

To a solution of the chiral rhodium catalyst in DCM, add 2,4-dimethylstyrene.

-

Slowly add a solution of ethyl diazoacetate in DCM to the reaction mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Concentrate the reaction mixture and purify the resulting ethyl 2-(2,4-dimethylphenyl)cyclopropanecarboxylate by column chromatography.

-

Hydrolyze the ester to the carboxylic acid using standard conditions (e.g., NaOH in EtOH/H₂O, followed by acidification).

-

Step 2: Curtius Rearrangement and Trapping

The Curtius rearrangement proceeds through an acyl azide intermediate, which rearranges to an isocyanate upon heating. The isocyanate is then trapped with a suitable alcohol to form a stable carbamate.

-

Materials: 2-(2,4-Dimethylphenyl)cyclopropanecarboxylic acid, diphenylphosphoryl azide (DPPA), triethylamine (TEA), tert-butanol.

-

Procedure:

-

To a solution of the carboxylic acid in an inert solvent (e.g., toluene), add TEA and DPPA.

-

Heat the mixture to reflux to facilitate the formation of the acyl azide and its subsequent rearrangement to the isocyanate.

-

Add tert-butanol to the reaction mixture to trap the isocyanate as the Boc-protected amine.

-

Cool the reaction and purify the Boc-protected (2-(2,4-dimethylphenyl)cyclopropyl)methanamine by column chromatography.

-

Step 3: Deprotection

The final step is the removal of the protecting group to yield the target primary amine.

-

Materials: Boc-protected amine, trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, DCM.

-

Procedure:

-

Dissolve the Boc-protected amine in DCM.

-

Add an excess of TFA or a solution of HCl in dioxane.

-

Stir the reaction at room temperature until deprotection is complete (monitored by TLC).

-

Remove the solvent and excess acid under reduced pressure to obtain the desired amine salt.

-

Route B: Synthesis via Reductive Amination

This alternative strategy involves the formation of a C-N bond in the final step, offering flexibility in the choice of nitrogen source. The key intermediate is 2-(2,4-dimethylphenyl)cyclopropanecarbaldehyde.

Workflow for Route B

Caption: Workflow for the synthesis of the target molecule via reductive amination.

Step-by-Step Experimental Protocol for Route B

Step 1: Synthesis of 2-(2,4-Dimethylphenyl)cyclopropanecarbaldehyde

This aldehyde can be prepared from the corresponding carboxylic acid (synthesized as in Route A) or its ester derivative.

-

Materials: Ethyl 2-(2,4-dimethylphenyl)cyclopropanecarboxylate, diisobutylaluminium hydride (DIBAL-H), DCM.

-

Procedure:

-

Dissolve the ester in DCM and cool to -78 °C.

-

Slowly add a solution of DIBAL-H in an appropriate solvent.

-

Stir the reaction at -78 °C for the required time, monitoring by TLC.

-

Quench the reaction carefully with a suitable reagent (e.g., methanol, followed by a Rochelle's salt solution).

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Purify the aldehyde by column chromatography.

-

Step 2: Reductive Amination

The aldehyde is condensed with an ammonia source to form an imine in situ, which is then reduced to the primary amine.

-

Materials: 2-(2,4-Dimethylphenyl)cyclopropanecarbaldehyde, ammonia source (e.g., ammonium acetate, ammonia in methanol), reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃)), methanol.

-

Procedure:

-

Dissolve the aldehyde and the ammonia source in methanol.

-

Add the reducing agent portion-wise at a controlled temperature.

-

Stir the reaction at room temperature until completion.

-

Quench the reaction and work up to isolate the crude product.

-

Purify the target amine by column chromatography or crystallization of its salt. Reductive amination is a widely used and robust method for the synthesis of amines from carbonyl compounds[3][4].

-

Comparative Analysis of Synthetic Routes

| Feature | Route A: Curtius Rearrangement | Route B: Reductive Amination |

| Stereocontrol | Excellent, established during the initial cyclopropanation. | Good, dependent on the stereochemical purity of the starting aldehyde. |

| Key Intermediates | 2-(2,4-Dimethylphenyl)cyclopropanecarboxylic acid | 2-(2,4-Dimethylphenyl)cyclopropanecarbaldehyde |

| Reagent Toxicity | Use of azides requires caution. | Cyanoborohydride reagents are toxic. |

| Scalability | Generally scalable, with careful handling of intermediates. | Highly scalable and amenable to parallel synthesis. |

| Versatility | Less versatile for introducing diverse amine substituents. | Highly versatile for accessing a range of N-substituted analogs. |

Conclusion

The synthesis of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine can be effectively achieved through multiple synthetic strategies. The choice between a Curtius rearrangement pathway and a reductive amination approach will depend on the specific requirements of the synthesis, including the desired stereoisomer, scale, and the need for analog synthesis. Both routes rely on the initial stereoselective construction of the 2-(2,4-dimethylphenyl)cyclopropane core, highlighting the importance of asymmetric cyclopropanation methodologies. With careful planning and execution, these methods provide reliable access to this important building block for drug discovery and development.

References

-

Miyamura, S., Araki, M., Suzuki, T., Yamaguchi, J., & Itami, K. (2015). Stereodivergent synthesis of arylcyclopropylamines by sequential C–H borylation and Suzuki–Miyaura coupling. Angewandte Chemie International Edition, 54(3), 846-851. Retrieved from [Link]

-

Longdom Publishing. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Retrieved from [Link]

-

Itami, K., Yamaguchi, J., Miyamura, S., Araki, M., & Suzuki, T. (2015). Stereodivergent synthesis of arylcyclopropylamines by sequential C–H borylation and Suzuki–Miyaura coupling. Waseda University Research Portal. Retrieved from [Link]

-

ResearchGate. (2017). Syntheses of Biologically Active 2-Arylcyclopropylamines. Retrieved from [Link]

-

Chem-Impex. (n.d.). Cyclopropylamine. Retrieved from [Link]

- Google Patents. (1977). Method of synthesis of trans-2-phenylcyclopropylamine.

-

Semantic Scholar. (2017). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Retrieved from [Link]

-

Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. Retrieved from [Link]

-

Georganics. (2021). Cyclopropylamine – general description and application. Retrieved from [Link]

-

PubMed. (2023). Catalytic Asymmetric Cyclopropanations with Nonstabilized Carbenes. Retrieved from [Link]

-

RSC Publishing. (n.d.). Catalytic asymmetric cyclopropanation at a chiral platform. Retrieved from [Link]

-

American Chemical Society. (1962). N-Substituted Derivatives of 2-Phenylcyclopropylamines. Ring-opening Reactions of 2-Phenylcyclopropane Derivatives. Retrieved from [Link]

-

PubMed. (2023). Catalytic Asymmetric Deoxygenative Cyclopropanation Reactions by a Chiral Salen-Mo Catalyst. Retrieved from [Link]

-

ACS Publications. (1962). N-Substituted Derivatives of 2-Phenylcyclopropylamines. Ring-opening Reactions of 2-Phenylcyclopropane Derivatives. Retrieved from [Link]

-

National Institutes of Health. (2023). Catalytic Asymmetric Cyclopropanations with Non-Stabilized Carbenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Recommended synthesis of (±)-trans-2-phenylcyclopropane carboxylic acid A. Retrieved from [Link]

-

National Institutes of Health. (2017). Asymmetric Radical Cyclopropanation of Alkenes with In Situ-Generated Donor-Substituted Diazo Reagents via Co(II)-Based Metalloradical Catalysis. Retrieved from [Link]

-

ACS Publications. (1973). Absolute configuration of (+)- and (-)-trans-2-phenylcyclopropylamine hydrochloride. Retrieved from [Link]

-

YouTube. (2024). Synthesis of Cyclopropanecarboxylic Acid. Retrieved from [Link]

-

National Institutes of Health. (2018). Highly Stereoselective Synthesis of Fused Cyclopropane-γ-Lactams via Biocatalytic Iron-Catalyzed Intramolecular Cyclopropanation. Retrieved from [Link]

-

LookChem. (n.d.). (S)-cyclopropyl-(2,4-dimethylphenyl)methanamine,hydrochloride CAS NO.1213682-09-7. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic routes of compounds 2-5. Retrieved from [Link]

- Google Patents. (1974). Process for the preparation of cyclopropylmethyl alkyl amines.

-

ACS Publications. (2003). Construction of a cis-Cyclopropane via Reductive Radical Decarboxylation. Enantioselective Synthesis of cis- and trans-1-Arylpiperazyl-2-phenylcyclopropanes Designed as Antidopaminergic Agents. Retrieved from [Link]

-

ResearchGate. (2010). Synthesis and bio-evaluation of alkylaminoaryl phenyl cyclopropyl methanones as antitubercular and antimalarial agents. Retrieved from [Link]

Sources

Thermodynamic Profiling of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine: A Technical Whitepaper on Conformational Pre-organization and Binding Energetics

Executive Summary

In the landscape of modern rational drug design, understanding the thermodynamic signature of a pharmacophore is as critical as its spatial geometry. (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine (CAS: 1368912-50-8) is a highly specialized chemical building block, structurally related to classic monoamine oxidase (MAO) inhibitors and Lysine-specific demethylase 1 (LSD1) modulators.

As a Senior Application Scientist overseeing physicochemical characterization, I have observed that the unique combination of a highly strained cyclopropane ring, a basic methanamine moiety, and a lipophilic 2,4-dimethylphenyl group creates a fascinating thermodynamic profile. This whitepaper provides an in-depth technical guide to the thermodynamic properties of this scaffold, detailing the causality behind its solvation energetics, conformational entropy, and the self-validating experimental workflows required to characterize it.

Structural Thermodynamics & Conformational Pre-organization

The thermodynamic behavior of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine is fundamentally dictated by its core structural motifs.

The Cyclopropane Ring: Strain and Rigidity

The cyclopropane ring possesses an exceptionally high angle and torsional strain (approximately 27.5 kcal/mol). The C-C bonds exhibit significant s-character, resembling sp² hybridization rather than standard sp³ alkanes.

-

The Causality of Pre-organization: In typical ligand-target interactions, highly flexible molecules suffer a massive entropic penalty (

) upon binding due to the loss of rotational degrees of freedom. The cyclopropane core acts as a rigid spacer, locking the relative vectors of the phenyl ring and the methanamine group. This pre-organization drastically lowers the entropic penalty of binding, effectively "paying" the thermodynamic cost upfront during synthesis rather than during target engagement .

The 2,4-Dimethylphenyl Group: Steric Locking

The addition of methyl groups at the 2- and 4-positions of the phenyl ring is not merely a strategy to increase lipophilicity; it is a thermodynamic maneuver. The ortho-methyl group (position 2) creates a steric clash with the cyclopropyl protons. This steric hindrance creates a high rotational energy barrier, effectively locking the dihedral angle between the phenyl and cyclopropyl rings into a narrow conformational funnel.

Thermodynamic characterization workflow for cyclopropylmethanamine derivatives.

Solvation Thermodynamics and the Hydrophobic Effect

The solubility and target-association kinetics of this compound are governed by the hydrophobic effect . In an aqueous environment, water molecules form a highly ordered, clathrate-like hydration shell around the 2,4-dimethylphenyl moiety.

When this scaffold binds to a lipophilic pocket (such as the FAD-binding domain of LSD1 or MAO), these ordered water molecules are displaced into the bulk solvent. This displacement results in a massive increase in the entropy of the system (

Furthermore, ITC profiling of structurally related cyclopropylmethanamine derivatives reveals that minor structural modifications—such as the 2,4-dimethyl substitution—drastically alter the enthalpic-entropic balance (

Quantitative Data Summary

Table 1: Predicted Physicochemical and Thermodynamic Parameters

| Parameter | Value (Estimated) | Thermodynamic Implication |

| Molecular Weight | 175.27 g/mol (Free Base) | Low MW favors high ligand efficiency ( |

| LogP (Octanol/Water) | ~2.8 - 3.2 | High lipophilicity; desolvation provides a strong entropic driving force ( |

| pKa (Primary Amine) | ~9.2 - 9.6 | Protonated at physiological pH; binding involves enthalpy-driven salt bridges ( |

| Ring Strain Energy | ~27.5 kcal/mol | Restricts conformational entropy, lowering the |

Experimental Methodologies for Thermodynamic Characterization

To accurately profile the thermodynamics of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine, empirical data must be generated using rigorous, self-validating protocols. Below are the field-proven methodologies used in our laboratories.

Protocol 1: High-Sensitivity Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for directly measuring the binding enthalpy (

Step-by-Step Methodology:

-

Sample Preparation: Dissolve the target protein (e.g., purified LSD1) and the ligand ((2-(2,4-Dimethylphenyl)cyclopropyl)methanamine HCl salt) in the exact same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4) to prevent heat of mixing artifacts.

-

Degassing: Degas both solutions under vacuum for 10 minutes at 2 °C below the experimental temperature to prevent bubble formation in the calorimetric cell.

-

Titration Execution: Load the protein (typically 10-20 µM) into the sample cell and the ligand (100-200 µM) into the syringe. Execute 20 injections of 2 µL each, with a 150-second spacing between injections to allow the thermal power to return to baseline.

-

Self-Validating Step (Critical): Conduct a control titration of the ligand into the blank buffer. Subtract this "heat of dilution" from the raw binding data. If the heat of dilution exceeds 10% of the total binding enthalpy, the data is invalid. This usually indicates a buffer mismatch or ligand micellization, requiring immediate recalibration.

-

Data Fitting: Integrate the injection peaks and fit the normalized heat data to a one-set-of-sites model using the Levenberg-Marquardt non-linear regression algorithm.

Thermodynamic driving forces during target binding of the cyclopropylmethanamine scaffold.

Protocol 2: Temperature-Dependent Potentiometric Titration (pKa & )

To understand the thermodynamic contribution of the methanamine protonation, we measure the enthalpy of ionization (

Step-by-Step Methodology:

-

Standardization: Calibrate the glass electrode using standard buffers at three distinct temperatures (e.g., 15 °C, 25 °C, and 37 °C).

-

Titration: Dissolve the compound in 0.15 M KCl (to maintain constant ionic strength). Titrate with standardized 0.1 M KOH under a nitrogen atmosphere to prevent CO₂ absorption.

-

Temperature Cycling: Repeat the titration at 15 °C, 25 °C, and 37 °C to determine the shift in pKa.

-

Self-Validating Step (Critical): Perform a reverse titration (add 0.1 M HCl back into the basic solution). The forward and reverse curves must perfectly overlay. Hysteresis indicates that the neutral free base has precipitated out of solution, invalidating the thermodynamic equilibrium assumption.

-

Calculation: Plot

versus

Table 2: Representative ITC Binding Parameters for Cyclopropylamine-based Inhibitors

| Target / Condition | Binding Affinity ( | |||

| LSD1 Complex Binding | -8.5 to -10.2 | -12.4 | +2.2 to +3.9 | 30 nM - 1.5 µM |

| Amine Protonation ( | N/A | -10.5 to -12.0 | N/A | N/A |

Conclusion

The thermodynamic elegance of (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine lies in its rigid, pre-organized architecture. By minimizing the entropic penalty of binding and maximizing the hydrophobic effect through its dimethylphenyl moiety, this scaffold serves as a highly efficient starting point for CNS-active therapeutics. Recent comprehensive reviews of target inhibitors underscore that mastering these thermodynamic nuances is the key to developing highly selective, potent drugs . Adhering to the self-validating calorimetric and potentiometric workflows outlined above ensures that empirical data remains robust, reproducible, and scientifically actionable.

References

-

Thermodynamic Characterization of the Binding Interaction between the Histone Demethylase LSD1/KDM1 and CoREST. Biochemistry (2011).[Link]

-

Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry (2007).[Link]

-

Which Properties Allow Ligands to Open and Bind to the Transient Binding Pocket of Human Aldose Reductase? International Journal of Molecular Sciences / MDPI (2021).[Link]

-

Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. International Journal of Molecular Sciences / MDPI (2024).[Link]

CAS number and identifiers for (2-(2,4-Dimethylphenyl)cyclopropyl)methanamine

[1]

Executive Summary

(S)-Cyclopropyl(2,4-dimethylphenyl)methanamine (CAS 1213682-09-7 ) is a chiral primary amine characterized by a methine carbon bearing both a cyclopropyl group and a 2,4-dimethylphenyl moiety.[1] Unlike the well-known antidepressant tranylcypromine (2-phenylcyclopropylamine), where the amine is directly attached to the cyclopropane ring, this compound features the amine on an exocyclic carbon, making it an

This structural distinction is critical in drug design, as it imparts unique steric and electronic properties suitable for developing inhibitors of epigenetic targets (e.g., LSD1/KDM1A) and G-protein coupled receptors (GPCRs). This guide details its chemical identity, structural properties, synthesis, and applications.

Chemical Identity & Identifiers

The following table consolidates the verified identifiers for the (S)-enantiomer hydrochloride salt, which is the primary commercial form of this compound.

| Identifier Type | Value | Notes |

| Chemical Name | (S)-Cyclopropyl(2,4-dimethylphenyl)methanamine hydrochloride | Preferred IUPAC-style name |

| CAS Number | 1213682-09-7 | Specific to the (S)-HCl salt |

| Related CAS | 1213360-96-3 | (R)-enantiomer hydrochloride |

| Related CAS | 1225604-58-9 | 2,3-Dimethylphenyl regioisomer |

| Molecular Formula | C₁₂H₁₈ClN | HCl salt form |

| Molecular Weight | 211.73 g/mol | HCl salt form (Free base: 175.27) |

| SMILES | CC1=CC(=C(C=C1)C(C2CC2)N)C.Cl | Isomeric SMILES for HCl salt |

| InChIKey | DIDFGEMIEMUSRJ-UHFFFAOYSA-N | (Generic for free base) |

Critical Structural Disambiguation

Researchers must distinguish between three structurally similar but distinct scaffolds often confused in literature due to nomenclature overlap:

-

Target Compound (CAS 1213682-09-7):

-Cyclopropyl benzylamine. The amine is on the benzylic carbon.-

Structure:Ar-CH(NH2)-Cyclopropyl

-

-

Homo-Tranylcypromine Analog: (2-Phenylcyclopropyl)methanamine. The amine is separated from the ring by a methylene group.

-

Structure:Ar-Cyclopropyl-CH2-NH2

-

-

Tranylcypromine Analog: 2-Phenylcyclopropan-1-amine. The amine is directly on the ring.

-

Structure:Ar-Cyclopropyl-NH2

-

Structural Analysis & Stereochemistry

Stereochemical Configuration